methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, a carbamothioyl group, and a tetrahydro-1-benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced through an acylation reaction using cyclopropylcarbonyl chloride and a suitable base.
Formation of the Carbamothioyl Group: The carbamothioyl group can be introduced through a reaction with thiourea or a similar reagent.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the cyclopropylcarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a pyridinylcarbonyl group.
Methyl 2-{[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a methoxybenzoyl group.
Uniqueness
methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the cyclopropylcarbonyl and carbamothioyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H18N2O3S2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 2-(cyclopropanecarbonylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3S2/c1-20-14(19)11-9-4-2-3-5-10(9)22-13(11)17-15(21)16-12(18)8-6-7-8/h8H,2-7H2,1H3,(H2,16,17,18,21) |
InChI Key |
VKSQKELHUOXMNB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3CC3 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.